2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dihydroisoquinoline moiety with a pyrimidine ring, linked through an ether bond to an acetamide group substituted with a fluorinated phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid metabolism and hormone biosynthesis .
Mode of Action
For instance, in the case of similar compounds, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its target enzyme. In the case of AKR1C3, this would involve the pathways related to steroid metabolism and hormone biosynthesis . The downstream effects of this interaction could potentially disrupt these pathways, leading to altered hormone levels and other physiological changes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target enzyme and the subsequent disruption of associated biochemical pathways. For instance, inhibition of AKR1C3 could potentially lead to altered hormone levels, which could have various downstream effects on cellular function and overall physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the dihydroisoquinoline and pyrimidine rings: This step involves the formation of an ether bond between the two rings, typically using a nucleophilic substitution reaction.
Introduction of the acetamide group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Fluorination of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form the corresponding isoquinoline derivative.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide: Similar structure but lacks the fluorine atom on the phenyl ring.
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom on the phenyl ring in 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its non-fluorinated or differently halogenated analogs.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-30-22-11-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBQXDBWQOGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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